Methyl 1,4-thiazepane-6-carboxylate 1,1-dioxide
Description
Methyl 1,4-thiazepane-6-carboxylate 1,1-dioxide (CAS: 1909304-99-9) is a seven-membered heterocyclic compound featuring a thiazepane ring system with a sulfone group (1,1-dioxide) and a methyl ester substituent at position 6. Its molecular weight is 207.25 g/mol, and it is characterized by high purity (≥95%) and stability under appropriate storage conditions . This compound is notable for its versatility in pharmaceutical and agrochemical research, serving as a critical intermediate in the synthesis of novel drug candidates and crop protection agents. Its unique structure confers selective reactivity, enabling applications in the development of targeted therapies and environmentally sustainable agrochemicals .
Properties
Molecular Formula |
C7H13NO4S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
methyl 1,1-dioxo-1,4-thiazepane-6-carboxylate |
InChI |
InChI=1S/C7H13NO4S/c1-12-7(9)6-4-8-2-3-13(10,11)5-6/h6,8H,2-5H2,1H3 |
InChI Key |
WLAWLHAVXZTVBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCCS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization to form the thiazepane ring. The reaction conditions often include the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of alkylated or acylated derivatives.
Scientific Research Applications
Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections analyze Methyl 1,4-thiazepane-6-carboxylate 1,1-dioxide in relation to compounds with analogous sulfone-containing heterocycles or related functional groups.
Substituted 1,2-Thiazetidine 1,1-Dioxides
Röhrich et al. (2004) synthesized N-alkylated and N-acylated derivatives of 1,2-thiazetidine-3-acetic acid 1,1-dioxide, a four-membered sulfone-containing heterocycle . Key differences include:
- Ring Size and Strain : The four-membered thiazetidine ring exhibits higher ring strain compared to the seven-membered thiazepane system, influencing reactivity. Thiazetidine derivatives undergo hydrolysis to sulfonic acids under humid conditions, whereas the stability of this compound under similar conditions remains unreported .
- Functionalization : Thiazetidine derivatives are prone to N-acylation and alkylation, forming sulfonamides upon reaction with amines. In contrast, this compound’s ester group may favor nucleophilic substitution or hydrolysis reactions .
Benzothiazine-Based Sulfone Derivatives
4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide (CAS: N/A) shares a sulfone group but incorporates a fused benzene ring and hydrazide functionality . Key distinctions:
- Aromaticity vs.
- Biological Activity : Benzothiazine derivatives are studied for enzyme inhibition (e.g., α-glucosidase), while this compound is primarily utilized as a synthetic intermediate .
tert-Butyl-Substituted 1,4-Thiazepane Derivatives
tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide (CAS: 1369503-78-5) and its hydroxy analog (CAS: 140217-83-0) share the thiazepane sulfone core but differ in substituents:
- This difference impacts solubility and biological interactions .
- Physical Properties :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 1,4-thiazepane-6-carboxylate 1,1-dioxide, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, tert-butyl analogs (e.g., tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide) are synthesized using Boc-protected intermediates under reflux with hydrazine hydrate, followed by acid-mediated deprotection . Yield optimization requires precise control of temperature (e.g., 40°C for cyclization) and stoichiometric ratios of reagents like sodium acetate or chlorinating agents .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR confirms structural integrity, with characteristic shifts for the methyl ester (~δ 3.7 ppm) and sulfone groups. IR spectroscopy identifies sulfone stretches (~1300–1150 cm⁻¹) and ester carbonyls (~1700 cm⁻¹) . HPLC with UV detection (e.g., 260–350 nm) monitors purity, using relative retention times and response factors calibrated against known impurities .
Q. How is the crystal structure determined, and what software is recommended for refinement?
- Single-crystal X-ray diffraction (e.g., Mo Kα radiation, 120 K) resolves molecular geometry. The SHELX suite (SHELXL/SHELXS) refines structures, leveraging constraints for bond lengths/angles and anisotropic displacement parameters. For example, monoclinic systems (space group P21/c) with Z = 4 are common for related thiazepane derivatives .
Advanced Research Questions
Q. How can discrepancies in synthetic yields or byproduct formation be resolved?
- Contradictions often arise from competing pathways (e.g., over-chlorination in sulfone synthesis). Kinetic studies under varied conditions (e.g., UV irradiation for chlorination ) and LC-MS tracking of intermediates can identify side reactions. Computational tools (e.g., DFT) model transition states to optimize selectivity .
Q. What strategies are used to predict and mitigate steric effects in functionalization reactions?
- Steric hindrance at the 6-carboxylate position can limit reactivity. Molecular docking or Mercury software visualizes steric maps from crystallographic data . Introducing bulky protecting groups (e.g., tert-butyl) temporarily shields reactive sites, improving regioselectivity during sulfonation or esterification .
Q. How does the sulfone group influence the compound’s reactivity in ring-expansion or cycloaddition reactions?
- The electron-withdrawing sulfone group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks. For example, 1,1-dioxide derivatives undergo Diels-Alder reactions with dienes or cycloadditions with enamines, as observed in thiete dioxide analogs . Reactivity can be quantified via Hammett constants (σ ≈ 0.6 for sulfonyl groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
